Tert-butyl methoxycarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7-9-4/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBDYZBNKGJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58377-44-9 | |
| Record name | tert-butyl N-methoxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Role of Tert Butyl Methoxycarbamate As a Protecting Group in Complex Molecule Synthesis
N-tert-Butoxycarbonyl (Boc) Protection of Amine Functionalities
The protection of amines is a frequent necessity in multistep organic synthesis to prevent their inherent reactivity from interfering with desired transformations elsewhere in the molecule. acs.org The N-tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines, particularly in the realm of non-peptide chemistry. fishersci.co.uk It transforms the amine into a carbamate (B1207046), which is significantly less reactive. total-synthesis.com
The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jkchemical.comgenscript.com The reaction conditions are generally mild and flexible, often proceeding with high yields at room temperature. fishersci.co.uk Common solvent systems include water, tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.co.ukwikipedia.org
Orthogonal Protecting Group Strategies in Multi-Step Synthesis (e.g., Fmoc/tBu Pair)
In the synthesis of complex molecules with multiple functional groups, such as peptides, the concept of orthogonal protection is paramount. This strategy involves using protecting groups that can be removed under different, specific conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.orgpeptide.com
A classic and widely used orthogonal pair in solid-phase peptide synthesis (SPPS) is the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the tert-butyl (tBu) group for side-chain functionalities. peptide.comiris-biotech.deresearchgate.net The Fmoc group is labile to basic conditions, typically being removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.deresearchgate.net In contrast, the tBu group is stable to base but is cleaved under acidic conditions, usually with trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net This orthogonality ensures that the α-amino group can be deprotected for peptide bond formation without affecting the side-chain protecting groups. peptide.com The Boc group, with its acid lability, fits perfectly into such schemes, often protecting side-chain amines like that of lysine (B10760008). total-synthesis.com
Another protection strategy, the Boc/Bzl (benzyl) scheme, is not truly orthogonal as both groups are removed by acidic conditions. However, it is still practical because the Boc group can be removed with moderate acids like TFA, while the more robust benzyl-based groups require very strong acids like hydrogen fluoride (B91410) (HF) for cleavage. peptide.com
Mechanistic Aspects of Boc Group Installation
The installation of the Boc group onto an amine typically involves the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). jkchemical.comyoutube.com The mechanism proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. jkchemical.comcommonorganicchemistry.com This initial attack leads to the formation of a tetrahedral intermediate.
This intermediate then collapses, resulting in the formation of the Boc-protected amine and a tert-butyl carbonate leaving group. jkchemical.com In the presence of a base, a proton is abstracted from the now positively charged nitrogen of the amine. jkchemical.com The tert-butyl carbonate is unstable and decomposes into carbon dioxide and tert-butoxide, which is then protonated to form tert-butanol (B103910). jkchemical.comcommonorganicchemistry.com It is important to note that since carbon dioxide gas is produced, these reactions should not be performed in a closed system. jkchemical.comcommonorganicchemistry.com
While often performed with a base, the Boc protection can also be carried out under catalyst-free conditions, sometimes in aqueous media, which presents a greener alternative to traditional methods. nih.gov
Deprotection Mechanisms and the Role of Scavengers in Acidic Conditions
The removal of the Boc group is typically accomplished under acidic conditions. wikipedia.orgnih.gov Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in methanol (B129727) are commonly employed. jkchemical.comwikipedia.org
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by the acid. total-synthesis.comjkchemical.com This protonation facilitates the fragmentation of the protecting group, leading to the formation of the free amine (as its ammonium (B1175870) salt), carbon dioxide, and a transient tert-butyl cation. jkchemical.comacsgcipr.org
A significant complication in Boc deprotection is the reactivity of the liberated tert-butyl cation. wikipedia.org This electrophilic species can react with nucleophilic residues within the molecule, such as the side chains of tryptophan or methionine in peptides, leading to unwanted alkylation side products. total-synthesis.comwikipedia.org To mitigate this, "scavengers" are added to the deprotection reaction mixture. wikipedia.org These are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive functional groups on the substrate. Common scavengers include anisole, thioanisole, thiophenol, or cresol. total-synthesis.comwikipedia.orgorganic-chemistry.org These scavengers effectively trap the tert-butyl cation, preventing undesired side reactions. acsgcipr.org
Protection of Hydroxyl Groups (Serine, Threonine, Tyrosine)
While most renowned for amine protection, the Boc group can also be used to protect hydroxyl groups, forming tert-butyl carbonates. total-synthesis.comtcichemicals.com This is particularly relevant in peptide synthesis for amino acids with hydroxyl-containing side chains, namely serine, threonine, and tyrosine. The tert-butyl (tBu) ether or carbonate protection for these residues is a standard component of the Fmoc/tBu orthogonal strategy. iris-biotech.de
The protection of hydroxyl groups as their t-butyl ethers is generally achieved under different conditions than Boc protection of amines. However, the resulting t-butyl ether is, like the N-Boc group, labile to strong acids such as TFA. iris-biotech.de This compatibility is crucial for the final deprotection step in SPPS, where all acid-labile side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin. iris-biotech.de
It is important to note the chemoselectivity of protection reactions. For molecules containing both amine and hydroxyl groups, such as amino alcohols, conditions can often be optimized to achieve selective N-Boc protection without affecting the hydroxyl group. organic-chemistry.org For instance, catalyst-free N-tert-butoxycarbonylation of amino alcohols in water has been shown to yield N-Boc protected derivatives without the formation of oxazolidinone side products. organic-chemistry.org However, when using certain catalysts like 4-dimethylaminopyridine (B28879) (DMAP), O-tert-butoxycarbonylation of alcohols can occur, especially with prolonged reaction times.
Implications for Solid-Phase Peptide Synthesis and Peptidomimetics
The Boc protecting group has profound implications for solid-phase peptide synthesis (SPPS) and the development of peptidomimetics. genscript.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. peptide.com This methodology relies heavily on the strategic use of protecting groups to ensure the correct sequence and prevent unwanted side reactions. peptide.com
The Fmoc/tBu strategy is a dominant approach in modern SPPS. rsc.orgacs.org In this scheme, the temporary protection of the α-amino group is provided by the base-labile Fmoc group, while more permanent, acid-labile groups like tert-butyl (tBu) are used for the side chains of amino acids such as serine, threonine, aspartic acid, and glutamic acid. peptide.comiris-biotech.de The Boc group itself is often used for the side-chain protection of lysine and tryptophan. total-synthesis.com This orthogonal system allows for the selective removal of the Fmoc group at each cycle of amino acid addition, followed by a final, single-step deprotection of all side-chain groups and cleavage from the resin using a strong acid like TFA. iris-biotech.de
The compatibility of Boc and tBu-based protecting groups with the Fmoc strategy is a cornerstone of its success, enabling the efficient synthesis of complex peptides. acs.org The development of peptidomimetics, which are molecules that mimic the structure and function of peptides, also frequently employs Boc protection strategies to control the reactivity of amine functionalities during their synthesis. chemshuttle.com
Chemoselectivity in Functional Group Protection and Deprotection
Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of complex molecule synthesis. The Boc protecting group offers excellent opportunities for achieving chemoselectivity.
Protection:
It is often possible to selectively protect an amine in the presence of a hydroxyl group. organic-chemistry.org For example, catalyst-free N-tert-butoxycarbonylation of amines in water can proceed without affecting hydroxyl groups. organic-chemistry.org Similarly, studies have shown that N-Boc protection of substrates containing sensitive groups like phenols and thiophenols can be achieved without the formation of O/S-tert-butoxycarbonylation products. thieme-connect.com However, the choice of reagents and conditions is crucial; using a catalyst like DMAP can lead to the protection of both amines and alcohols.
Deprotection:
Chemoselective deprotection is also feasible. For instance, it is possible to selectively cleave a secondary N-Boc group in the presence of a primary N-Boc group using zinc bromide. jkchemical.com Furthermore, aromatic N-Boc groups can be selectively removed in the presence of aliphatic N-Boc amines using montmorillonite (B579905) K10 clay. jkchemical.com The thermal deprotection of N-Boc groups has also been shown to be selective, where aryl N-Boc groups can be cleaved at a lower temperature than alkyl N-Boc groups. acs.org This allows for the stepwise removal of protecting groups based on their electronic and steric environment.
The ability to selectively protect and deprotect functional groups using the Boc strategy provides chemists with a powerful tool for navigating the intricate pathways of multi-step synthesis. acs.org
Advanced Applications of Tert Butyl Methoxycarbamate in Organic Synthesis Methodologies
Utilization as a Crucial Intermediate in Complex Organic Molecule Construction
Tert-butyl methoxycarbamate and its parent compound, tert-butyl carbamate (B1207046), serve as fundamental building blocks in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry, agrochemicals, and natural product synthesis. a2bchem.comsmolecule.comlookchem.com The strategic incorporation of the carbamate moiety allows for the construction of intricate molecular frameworks. a2bchem.com These compounds are frequently used as intermediates for creating novel molecules with specific functions and properties, opening avenues for the design of innovative materials and pharmaceuticals. a2bchem.comevitachem.com
A significant application of N-alkoxy carbamates, including the methoxy (B1213986) derivative, is in tethered intramolecular reactions to construct heterocyclic systems. For instance, substrates containing an N-alkoxy carbamate "head" and an olefin "tail" can undergo palladium-catalyzed aza-Wacker cyclization to yield 1,3-oxazinan-2-one (B31196) products. researchgate.net This methodology is operationally simple and tolerates a variety of functional groups, including aryl halides, ethers, and protected amines, demonstrating its utility in complex settings. researchgate.net The reaction proceeds with high diastereoselectivity in certain cases, furnishing anti-1,3-oxazinan-2-ones as single isomers. researchgate.net
Furthermore, N-alkoxy carbamate tethers have been employed in olefin halo-functionalization reactions. mdpi.comchemrxiv.org While these specific auxiliaries are generally underutilized in organic synthesis, they have been shown to facilitate the conversion of linear alkenyl N-alkoxy carbamates into cyclic bromo carbonates. mdpi.comchemrxiv.org This transformation is notable for its operational simplicity, use of inexpensive reagents, and tolerance of air and moisture. mdpi.com The scalability of these reactions and the ability to further transform the resulting heterocyclic products underscore their importance in building complex molecular structures. researchgate.netmdpi.com
The versatility of tert-butyl carbamate derivatives is also evident in their use for synthesizing peptide-based drugs and agrochemicals. lookchem.com For example, tert-butyl ((1-aminocyclopropyl)methyl)carbamate is used as a protecting group during peptide synthesis, enabling the creation of complex molecules with specific biological properties. lookchem.com
| Reaction Type | Substrate | Key Reagents | Product | Significance |
| Tethered Aza-Wacker Cyclization | Alkenyl N-alkoxy carbamate | Pd(II) and Cu(II) salts, O₂ | 1,3-Oxazinan-2-one | Forms complex heterocyclic products. researchgate.net |
| Olefin Halo-functionalization | Linear alkenyl N-alkoxy carbamate | N-bromosuccinimide (NBS), H₂O | Cyclic bromo carbonate | Simple and robust method for heterocycle synthesis. mdpi.comchemrxiv.org |
| Asymmetric Tandem Cyclization | Tertiary enamides with tert-butyl groups | Chiral binol–Ti complex, BF₃·Et₂O | Polycyclic alkaloids | High diastereoselectivity for natural product synthesis. beilstein-journals.org |
Participation in Cross-Coupling Reactions and Arene Functionalization
This compound and related compounds are pivotal in transition metal-catalyzed cross-coupling reactions, particularly for the functionalization of arenes. The N-methoxycarbamate group can act as a traceless directing group in C-H activation reactions, enabling the selective synthesis of complex substituted arenes. nih.gov
A notable application is the rhodium-catalyzed atroposelective C-H olefination for synthesizing axially chiral acyclic olefins. nih.gov In this process, phenyl N-methoxycarbamates are used as arene reagents, where the carbamate directs the C-H activation and is subsequently removed, affording phenol-tethered olefins with high selectivity. nih.gov This strategy has also been extended to the olefination of N-methoxy-2-indolylcarboxamides to produce chiral olefins with excellent enantioselectivity and regioselectivity. nih.gov
Palladium-catalyzed cross-coupling reactions are a common method for forming C-N bonds using carbamate reagents. For example, tert-butyl carbamate can be coupled with aryl halides in the presence of a palladium catalyst and a base to synthesize N-aryl carbamates. evitachem.comnih.gov This method is valuable for installing protected amine equivalents onto aromatic and heteroaromatic rings. nih.gov While tert-butyl carbamate is often the coupling partner of choice due to its general utility, other carbamates like ethyl and benzyl (B1604629) carbamates can also be used, sometimes requiring modified conditions to achieve high yields. nih.gov These cross-coupling strategies provide access to differentiated diamine derivatives, which are important intermediates in various synthetic endeavors. nih.gov
The functionalization of complex aromatic scaffolds like calixarenes has also been achieved using these methodologies. utwente.nl Selective C-H functionalization allows for the introduction of various groups onto the arene core, guided by existing substituents. urfu.rubeilstein-journals.org Photocatalysis has also been employed for the C-H amination of arenes using carbamates as the nitrogen source, expanding the toolkit for arene functionalization. researchgate.net
| Reaction | Arene Substrate | Coupling Partner/Reagent | Catalyst/Conditions | Product Type |
| Atroposelective C-H Olefination | Phenyl N-methoxycarbamate | Sterically hindered alkyne | Rhodium catalyst | Axially chiral phenol-tethered olefin. nih.gov |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide | tert-Butyl carbamate | [(π-allyl)PdCl]₂, cBRIDP ligand | N-Aryl/Heteroaryl-Boc-amine. nih.gov |
| C-H Amination | Benzene | tert-Butyl carbamate (BocNH₂) | DDQ/TBN, blue light | N-Phenyl-Boc-amine. researchgate.net |
| Meso-functionalization of Calixarenes | Meso-Li-calix a2bchem.comarene | 1,3,7-triazapyrene | n-BuLi/TMEDA, then DDQ | Bridge-modified calixarenes. urfu.ru |
Precursors for the Formation of Other Functional Groups (e.g., Isocyanates, Ureas)
This compound and related carbamates are valuable precursors for synthesizing other important functional groups, most notably isocyanates and ureas. smolecule.com These transformations often proceed through rearrangement reactions, providing access to a wide range of substituted products.
One key transformation is the Curtius rearrangement, where a carbamate can be converted into an isocyanate. smolecule.comorganic-chemistry.org The isocyanate is a highly reactive intermediate that can be trapped in situ by nucleophiles like amines or alcohols to form ureas and other carbamates, respectively. organic-chemistry.org This method is used to generate urea-linked peptidomimetics and neoglycopeptides. organic-chemistry.org
Another powerful method is the Hofmann rearrangement of primary amides, which generates an isocyanate intermediate that can be trapped by ammonia (B1221849) or ammonium (B1175870) carbamate to yield N-substituted ureas. thieme-connect.com This approach is efficient for a range of alkyl-, aryl-, and heteroarylureas. thieme-connect.com
The synthesis of ureas and carbamates can also be achieved directly from amines and carbon dioxide under mild conditions. acs.org In these methods, a carbamic acid is formed in situ and then dehydrated to an isocyanate, which is subsequently trapped by an amine or alcohol. acs.orgorganic-chemistry.org This avoids the use of toxic phosgene (B1210022) and allows for the synthesis of diverse libraries of ureas and carbamates. acs.org The choice of catalyst and reaction conditions is crucial; for example, tin catalysts have been shown to be effective for the transcarbamoylation of alcohols with phenyl carbamate. organic-chemistry.org The development of non-isocyanate routes to polyurethanes often involves the transurethanization of bismethylcarbamates with diols, highlighting the industrial relevance of carbamate-to-urethane conversions. researchgate.net
| Starting Material | Key Transformation | Intermediate | Final Product | Significance |
| Aromatic Carboxylic Acid | Curtius Rearrangement | Acyl azide (B81097), then Isocyanate | Aromatic carbamate or urea (B33335) | One-pot synthesis from readily available acids. organic-chemistry.org |
| Primary Carboxamide | Hofmann Rearrangement | Isocyanate | N-substituted urea | Mild, affordable method to convert amides to ureas. thieme-connect.com |
| Arylamine + CO₂ | Dehydration | Carbamic acid, then Isocyanate | Unsymmetrical urea or carbamate | Metal-free, mild synthesis from amines and CO₂. organic-chemistry.org |
| N,N-disubstituted carbamoylimidazolium salt | Carbamoylation | - | N,N-disubstituted carbamate | Efficient carbamoylating reagent. organic-chemistry.org |
Generation of Reactive Carbonyl Groups and Their Subsequent Reactions
The carbonyl group within the this compound structure is central to its reactivity, primarily undergoing nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com The polarization of the C=O bond makes the carbonyl carbon electrophilic and a prime target for attack by a wide range of nucleophiles. libretexts.orgpdx.edu This fundamental reactivity underpins many of the applications discussed previously, such as the cyclization reactions to form heterocycles.
In the formation of cyclic products like 1,3-oxazinan-2-ones or cyclic bromo carbonates from alkenyl N-alkoxy carbamates, the carbamate moiety, including its carbonyl group, participates directly in the reaction cascade. researchgate.netmdpi.com While the carbonyl group is retained in the 1,3-oxazinan-2-one product, it is eliminated during the conversion to cyclic bromo carbonates. researchgate.netmdpi.com
The carbonyl group of the resulting cyclic carbamates (oxazinanones) can undergo further transformations. For example, the carbonyl can be completely removed (excised) through reduction. Treating a 1,3-oxazinan-2-one with a reducing agent like lithium aluminum hydride (LiAlH₄) in the presence of aluminum chloride (AlCl₃) successfully removes the carbonyl group, furnishing a linear amino-alcohol. researchgate.net This demonstrates a strategic conversion where the carbamate first facilitates a complex cyclization and is then modified or removed to yield a different class of functionalized molecule.
The reactions of carbonyl groups are generally characterized by nucleophilic addition, which converts the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon in a tetrahedral intermediate. masterorganicchemistry.comksu.edu.sa The stability and subsequent reaction pathway of this intermediate depend on the nature of the nucleophile and the presence of any potential leaving groups. libretexts.org In the case of carbamates, the -OR or -NR₂ group can potentially act as a leaving group, leading to nucleophilic acyl substitution reactions, which are fundamental to the transcarbamoylation and urea formation reactions. libretexts.org
| Reaction Type | Substrate/Intermediate | Reagents | Product | Description |
| Nucleophilic Addition | Aldehyde/Ketone | Grignard Reagent (RMgX) | Alcohol | Forms a new C-C bond; irreversible addition. pdx.edu |
| Nucleophilic Addition | Aldehyde/Ketone | Cyanide (⁻CN) | Cyanohydrin | Reversible addition of a carbon nucleophile. pdx.eduksu.edu.sa |
| Reduction of Carbonyl | 1,3-Oxazinan-2-one (Cyclic Carbamate) | LiAlH₄, AlCl₃ | Linear Amino-alcohol | The carbonyl group of the cyclic carbamate is removed. researchgate.net |
| Nucleophilic Acyl Substitution | Carbamate | Amine/Alcohol | Urea/Carbamate | The alkoxy or amino group of the carbamate is displaced. libretexts.org |
Mechanistic Investigations and Computational Chemical Studies of Tert Butyl Methoxycarbamate Reactivity
Reaction Mechanism Elucidation
Elucidating the reaction mechanism of transformations involving tert-butyl methoxycarbamate is fundamental to controlling reaction outcomes. This involves a combination of kinetic studies, isotopic labeling, and in situ spectroscopic monitoring to identify intermediates, transition states, and the sequence of elementary steps.
A notable example of kinetic analysis in a related system is the acid-catalyzed deprotection of tert-butyl (Boc) protected amines. scribd.comnih.govresearchgate.net The cleavage of the Boc group is a common transformation and its kinetics have been studied in detail. For instance, the deprotection of a Boc-protected amine was found to exhibit a second-order dependence on the concentration of hydrochloric acid. nih.govresearchgate.net This suggests a mechanism where two molecules of the acid are involved in the rate-determining step.
The proposed mechanism involves a rapid, reversible protonation of the carbamate (B1207046), followed by a slow, rate-limiting step where a second acid molecule facilitates the departure of the tert-butyl group, leading to the formation of a carbamic acid intermediate which then readily decarboxylates to the free amine. scribd.comnih.gov The fragmentation of the protonated tert-butyl carbamate to form an ion-molecule pair is considered the rate-limiting step. nih.gov
The influence of different acids on the reaction rate can be quantified by determining the rate constants under various conditions. The following table presents the third-order rate constants for the deprotection of a tosylate-protected amine with different acids.
Table 1: Third-Order Rate Constants for the Deprotection of a Tosylate-Protected Amine with Various Acids at 50°C
| Acid | Acid Usage (molar equiv) | 10³kobs (M⁻² s⁻¹) |
|---|---|---|
| HCl | 1.1 | 1.1 |
| HCl | 1.5 | 1.1 |
| H₂SO₄ | 1.8 | 2.0 |
| CH₃SO₃H | 1.5 | 4.3 |
| CH₃SO₃H | 1.5 | 4.2 |
This data is adapted from a study on a related tert-butyl carbamate system and serves as an illustrative example of kinetic data. acs.org
Furthermore, the temperature dependence of the reaction rate can be analyzed using the Arrhenius equation to determine the activation energy, providing deeper insight into the energy profile of the reaction.
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction pathways. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), chemists can follow the labeled atom's position in the products, which helps in distinguishing between different possible mechanisms. nih.govresearchgate.net
In the context of carbamate chemistry, isotopic labeling can be instrumental in understanding reactions such as rearrangements, decarboxylations, and the formation of intermediates. For example, in the enzymatic hydrolysis of a carbamate, labeling the carbonyl carbon with ¹³C and the nitrogen atom with ¹⁵N can help determine whether the C-N bond is cleaved directly or if the reaction proceeds through a different pathway. nih.govresearchgate.net
Consider a hypothetical reaction where this compound undergoes hydrolysis. Two plausible pathways could be:
Path A: Attack at the carbonyl carbon, leading to the cleavage of the methoxy (B1213986) group first.
Path B: Cleavage of the tert-butyl group, followed by decarboxylation.
By synthesizing this compound with a ¹³C label at the carbonyl position, the distribution of the label in the products can be analyzed. If the reaction proceeds via Path B, the ¹³C would be found in the released carbon dioxide. Conversely, if another pathway is operative, the label would be located in a different product or intermediate.
The primary and secondary kinetic isotope effects, determined from the analysis of the isotopic composition of reactants and products, can also provide information about the transition state of the rate-limiting step. nih.gov A significant kinetic isotope effect suggests that the bond to the labeled atom is being broken or formed in the transition state.
In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for monitoring the progress of a reaction in real-time without the need for sampling and quenching. nih.gov This allows for the direct observation of the concentration changes of reactants, products, and even transient intermediates.
For reactions involving this compound, in situ FTIR spectroscopy can track the disappearance of the reactant's characteristic vibrational bands and the appearance of product bands. For instance, the strong carbonyl (C=O) stretch of the carbamate group (typically around 1700-1750 cm⁻¹) would be a key spectral feature to monitor.
During a deprotection reaction, for example, the decrease in the intensity of the carbamate's carbonyl peak and the C-O stretch associated with the tert-butyl group would be observed. Simultaneously, the appearance of new peaks corresponding to the N-H bending of the resulting amine and potentially the transient carbamic acid intermediate could be detected. One study on the deprotection of a Boc-protected alanine (B10760859) derivative using electrospray ionization mass spectrometry observed the carbamic acid intermediate. osti.gov
The data obtained from in situ FTIR can be used to generate concentration profiles over time, from which reaction rates and kinetic parameters can be extracted. This provides a continuous and detailed picture of the reaction kinetics, complementing the data obtained from traditional methods.
Computational Chemistry Applications
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and calculating their properties. nih.govresearchgate.net In the context of this compound reactivity, DFT calculations can be employed to:
Map out potential energy surfaces: This allows for the identification of reactants, products, intermediates, and transition states for a given reaction.
Calculate the geometries and energies of transition states: The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Predict reaction pathways: By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.
Investigate the electronic structure of key species: This can provide insights into bonding, charge distribution, and reactivity.
For example, in the acid-catalyzed hydrolysis of a tert-butyl carbamate, DFT calculations can be used to model the protonation of the carbamate, the subsequent cleavage of the C-O bond, and the decarboxylation of the resulting carbamic acid. The calculated energy profile would reveal the relative energies of all intermediates and transition states, helping to confirm the experimentally determined rate-limiting step.
The behavior of molecules in solution can be significantly influenced by their interactions with solvent molecules (solvation) and with each other (aggregation). Computational chemistry provides powerful tools to study these effects, which are often crucial for understanding the reactivity of carbamate intermediates.
Carbamate anions, for instance, can be stabilized by hydrogen bonding with protic solvents. Computational models can simulate these interactions and quantify their effect on the stability and reactivity of the carbamate. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a detailed picture of the local solvation environment.
Conformational Analysis and Rotational Barriers within Carbamate Structures
The carbamate functional group exhibits distinct structural features that influence its chemical behavior and interactions. A key characteristic is the partial double bond character of the C-N bond, a result of amide resonance. This resonance involves the delocalization of the nitrogen's non-bonded electrons into the carbonyl group, imposing a degree of conformational restriction. nih.gov Consequently, free rotation around the C-N bond is hindered, leading to the potential coexistence of syn and anti isomers. nih.gov
The energy barrier to this rotation is a critical parameter in understanding carbamate reactivity and conformation. For a typical N-alkylcarbamate, the rotational barrier for the C(carbonyl)-N bond is approximately 16 kcal/mol. nih.gov However, this barrier is not static and is significantly influenced by the electronic properties of the substituents on the nitrogen atom. For instance, in N-phenylcarbamates, the barrier is lowered to 12.5 kcal/mol. This effect is even more pronounced in N-(2-pyrimidyl)carbamates, where the barriers are so low (<9 kcal/mol) that the individual rotamers cannot be distinguished by 500 MHz NMR spectroscopy even at low temperatures (183 K). nih.gov
Computational studies, supported by X-ray crystallography, reveal the structural basis for these differences. The C(carbonyl)-N bond in N-(2-pyrimidyl) carbamates is, on average, 0.03 Å longer than in comparable N-phenylcarbamates. This elongation signifies increased single-bond character, which is attributed to the potent electron-withdrawing nature of the pyrimidyl ring, thereby lowering the barrier to rotation. nih.gov
Detailed computational analyses using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have further elucidated the dynamics of this rotation. Potential Energy Surface (PES) analyses of tertiary carbamates have shown that the transition states for rotation involve a significant pyramidalization of the nitrogen atom, whereas the ground-state minima feature an essentially sp²-hybridized, planar nitrogen. nih.gov The stability of these transition states is governed by a complex interplay of factors including the minimization of repulsion between the nitrogen lone pair and the carbonyl π-system, negative hyperconjugation (NLP→σ* (C=O)), and intramolecular electrostatic interactions. nih.gov
| Carbamate Type | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|
| N-alkylcarbamate | ~16 | nih.gov |
| N-phenylcarbamate | 12.5 | nih.gov |
| N-(2-pyrimidyl)carbamate | <9 | nih.gov |
| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | 15.65 ± 0.13 (Experimental) | researchgate.net |
Molecular Dynamics Simulations in Understanding Ligand-Protein Interactions
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the dynamic behavior of biological macromolecules at an atomic level. nih.gov In the context of drug discovery, MD simulations provide profound insights into the conformational changes of proteins and the intricate mechanisms governing their interactions with ligands like this compound. nih.gov These computational techniques allow researchers to model the time-dependent movements of atoms, offering a window into processes such as ligand binding, residence time, and the conformational shifts that proteins undergo upon binding. nih.govyoutube.com
Carbamate-containing molecules are frequently found in potent enzyme inhibitors, such as those targeting β-secretase, an important therapeutic target in Alzheimer's disease. nih.gov X-ray crystallography of such inhibitors bound to their target provides a static picture of the binding pose. nih.gov MD simulations complement this data by revealing the dynamic nature of the ligand-protein complex. They can elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the binding pocket over time. nih.govnih.gov
Advanced MD simulation techniques are employed to calculate critical thermodynamic and kinetic parameters of binding. unibo.it Methods like steered MD and metadynamics can be used to map the free energy landscape of the binding or unbinding process, helping to predict the binding affinity (ΔG) and the kinetics of the interaction. unibo.it Understanding the residence time of a drug—how long it remains bound to its target—is increasingly recognized as a more reliable predictor of in vivo efficacy than binding affinity alone, and MD-based approaches have been developed to rank compounds based on this parameter. youtube.com
Simulations can also shed light on the role of the surrounding environment. For example, MD studies have investigated how co-solvents, such as tert-butyl alcohol, affect protein stability and interact with the protein surface. Such simulations have shown that certain organic molecules can accumulate near the peptide surface, particularly around charged residues, which can have a denaturing effect. nih.gov This knowledge is crucial for understanding how a ligand like this compound might behave in a complex biological milieu and for optimizing its formulation and delivery.
Prediction of Reactivity and Stereoselectivity in Carbamate-Forming Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions and for predicting their outcomes. mdpi.comdntb.gov.ua This is especially true for carbamate-forming reactions, where understanding the reaction pathways is essential for controlling reactivity and achieving desired stereoselectivity. mdpi.com
| Reaction Pathway | Net Energy (kcal/mol) | Reference |
|---|---|---|
| Pathway 1 | -84.7 | mdpi.com |
| Pathway 2 (with catalyst regeneration) | -238.7 (Total) | mdpi.com |
In the realm of asymmetric synthesis, computational methods are vital for understanding the origins of stereoselectivity. A detailed DFT study of the iridium-catalyzed enantioselective formation of allylic carbamates from CO₂ revealed that the rate-determining step differs for the pathways leading to the (R) and (S) enantiomers. nih.gov The analysis of transition state isomers showed that the catalyst and substrate geometry, rather than the nucleophile itself, dictates the stereochemical outcome, predicting the (S)-enantiomer as the major product. nih.gov Such insights are critical for the rational design of new catalysts and reaction conditions to improve enantioselectivity. dntb.gov.ua
Mechanistic investigations have also clarified the role of reagents in carbamate synthesis. In the formation of carbamates from CO₂ and amines mediated by the superbase 1,1,3,3-tetramethylguanidine (B143053) (TMG), a combined computational and experimental analysis demonstrated that the initially formed zwitterionic TMG-CO₂ adduct is not the direct carboxylating agent. rsc.org Instead, the mechanism involves the dissociation of CO₂ from the adduct, followed by a concerted process where the TMG acts as a base to deprotonate the amine as it attacks the free CO₂ molecule. rsc.org This nuanced understanding allows for the rational design of new synthetic strategies. rsc.org
Future Directions and Emerging Research in Tert Butyl Methoxycarbamate Chemistry
Development of Novel Catalytic Systems for Carbamate (B1207046) Synthesis
The synthesis of carbamates, including tert-butyl methoxycarbamate, is undergoing a significant transformation driven by the development of advanced catalytic systems. The focus is on moving away from hazardous reagents like phosgene (B1210022) and its derivatives towards more efficient and selective catalysts. researchgate.net Research is exploring a variety of catalytic approaches to improve yield, reduce waste, and operate under milder conditions.
One promising area is the use of basic catalysts to facilitate the reaction between amines, alcohols, and carbon dioxide (CO2), a cheap and readily available C1 source. rsc.orgresearchgate.net This approach allows for halogen-free synthesis under relatively mild conditions. rsc.orgresearchgate.net Additionally, various metal-based catalysts are showing significant promise. For instance, copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals provide a mild and environmentally friendly route to carbamates. organic-chemistry.org Other systems employ zinc chloride to catalyze the reaction between carbamoyl (B1232498) chlorides and alcohols, or nickel boride for the reduction of nitriles to form Boc-protected amines. researchgate.netorganic-chemistry.org
A recent breakthrough involves a new class of catalysts featuring two metal cores, specifically copper ions, held in a unique heptazine chain structure by a polymeric carbon nitride (PCN) support. sciencedaily.com This "geometrically unlocked" atomic catalyst (GAC) has demonstrated high efficiency and selectivity in cross-coupling reactions, outperforming conventional catalysts. sciencedaily.com Such systems offer the potential for atomic-level precision and can be recovered and reused, significantly boosting the sustainability of chemical manufacturing. sciencedaily.com The application of these novel dual-atom catalysts to the synthesis of this compound could lead to more efficient and environmentally benign production methods.
| Catalyst Type | Starting Materials | Key Advantages |
| Basic Catalysts | Amines, Alcohols, CO2 | Halogen-free, mild conditions, uses inexpensive reagents. rsc.orgresearchgate.net |
| Copper-based | Amines, Carbazates | Mild conditions, environmentally friendly, wide substrate scope. organic-chemistry.org |
| Zinc Chloride | Carbamoyl chlorides, Alcohols | Effective for both aromatic and aliphatic alcohols. researchgate.net |
| Dual-Atom Catalysts (e.g., Cu-Cu on PCN) | General cross-coupling | High efficiency and selectivity, recoverable and reusable, low carbon footprint. sciencedaily.com |
Integration with Automated and High-Throughput Synthesis Platforms
The integration of carbamate synthesis with automated and high-throughput platforms is accelerating the discovery and optimization of new chemical entities. These technologies allow researchers to perform a large number of reactions in parallel, rapidly screening different substrates, catalysts, and reaction conditions.
Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, are particularly well-suited for high-throughput synthesis. rug.nl This method has been successfully used to synthesize libraries of complex molecules, including tert-butyl carbamate derivatives, in good to excellent yields in a single step. rug.nl By systematically varying the inputs (aldehydes, isocyanides, and amidines), vast chemical spaces can be explored efficiently. rug.nl
Automated platforms enable precise control over reaction parameters, such as temperature, pressure, and reagent addition rates, leading to improved reproducibility and the ability to optimize complex reaction pathways. The data generated from these high-throughput experiments can be used to build predictive models for reaction outcomes, further accelerating the development process. The application of these platforms to the synthesis of this compound and its analogs would enable the rapid identification of optimal synthetic routes and the generation of diverse molecular libraries for biological screening.
Exploration of New Biological Targets and Therapeutic Areas
Derivatives and analogs of tert-butyl carbamate are crucial intermediates and structural motifs in a wide range of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in medicinal chemistry, facilitating the synthesis of complex molecules with therapeutic potential.
Research has identified several key therapeutic areas where this carbamate structure is pivotal:
Oncology : A tert-butyl carbamate derivative is a key intermediate in the synthesis of osimertinib (B560133) (AZD9291), a third-generation epidermal growth factor receptor (EGFR) inhibitor. researchgate.net This drug is highly effective against non-small cell lung cancer (NSCLC) tumors that have developed resistance to earlier treatments. researchgate.net
Neurology : The synthesis of lacosamide (B1674222), a medication used to treat epilepsy, utilizes a tert-butyl carbamate derivative. google.com The synthetic route allows for high-yield production of this important anticonvulsant. google.com
Inflammatory Diseases : Researchers have synthesized tert-butyl carbamate compounds that serve as a structural framework for creating potent inhibitors of soluble epoxide hydrolase (sEH). mdpi.com sEH inhibitors are being investigated for the treatment of inflammation, hypertension, and pain. mdpi.com
The versatility of the tert-butyl carbamate scaffold suggests that future research will continue to uncover new biological targets. The methoxy (B1213986) group in this compound can be further explored for its potential to modulate pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel therapeutics in areas such as infectious diseases, metabolic disorders, and neurodegenerative conditions.
Advancements in Computational Modeling for Complex Carbamate Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex chemical systems, including those involving this compound. Techniques such as Density Functional Theory (DFT) and high-level coupled-cluster methods (e.g., CCSD(T)) provide deep insights into reaction mechanisms, kinetics, and molecular properties. researchgate.netnih.gov
Computational studies can elucidate the intricate pathways of catalytic reactions. For example, DFT studies have been used to support the proposed catalytic mechanism for the synthesis of carbamates, providing a theoretical foundation for experimental observations. researchgate.net This understanding allows for the rational design of more efficient catalysts.
Furthermore, computational modeling is used to predict the kinetics of reactions involving carbamate precursors. Studies on the gas-phase atmospheric reaction of t-butanol with OH radicals have used high-level calculations to determine rate coefficients over a wide range of temperatures, with results showing close agreement with experimental data. nih.gov This predictive power is crucial for process optimization and safety assessment. By applying these computational tools to this compound, researchers can model its formation, reactivity, and interaction with biological targets, thereby guiding synthetic efforts and accelerating the drug discovery process.
| Computational Method | Application in Carbamate Chemistry | Key Insights Provided |
| Density Functional Theory (DFT) | Elucidating catalytic mechanisms. researchgate.net | Reaction pathways, transition state energies, catalyst-substrate interactions. |
| Coupled-Cluster (CCSD(T)) | Calculating reaction kinetics and thermochemistry. nih.gov | Accurate rate coefficients, temperature dependence of reactions, thermodynamic stability. |
| Molecular Modeling | Guiding drug design. researchgate.net | Predicting binding affinity to biological targets, understanding structure-activity relationships. |
Continuous Innovations in Sustainable and Green Synthesis Methodologies
The principles of green chemistry are increasingly influencing the synthesis of carbamates, with a strong emphasis on reducing environmental impact. A primary goal is the replacement of toxic and hazardous reagents, such as phosgene, with safer alternatives. researchgate.net
A major focus of green synthesis is the utilization of carbon dioxide (CO2) as a renewable, non-toxic C1 feedstock. rsc.orgresearchgate.net This approach not only avoids dangerous reagents but also contributes to carbon capture and utilization. Methodologies are being developed that use CO2 directly with amines and alcohols to produce carbamates, often with the aid of recyclable catalysts. rsc.orgresearchgate.net
Other green innovations include:
Catalyst-Free and Metal-Free Reactions : A novel method allows for the direct transformation of Boc-protected amines into carbamates using only a simple base, tert-butoxide lithium, completely avoiding hazardous reagents and metal catalysts. rsc.org
Solvent-Free Conditions : Electromagnetic milling has been used for the synthesis of tert-butyl esters from di-tert-butyl dicarbonate (B1257347) ((Boc)2O). rsc.org This solvent-free, base-free method operates without external heating and is ideal for sensitive molecules. rsc.org
Phase-Transfer Catalysis : The use of phase-transfer catalysts in reactions can improve efficiency and reduce the need for harsh solvents, as demonstrated in the synthesis of a lacosamide intermediate. google.com
These sustainable approaches are not only environmentally responsible but also often lead to more cost-effective and efficient manufacturing processes. The continued development of these green methodologies will be crucial for the large-scale, industrial production of this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl methoxycarbamate, and how can researchers optimize yields in multi-step reactions?
- Methodological Answer : this compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. A common approach involves reacting a methoxyamine derivative with Boc-anhydride [(Boc)₂O] under basic conditions (e.g., triethylamine or DMAP in dichloromethane). For example, in analogous syntheses, intermediates like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate were prepared using Boc-protected amines under controlled pH and temperature . To optimize yields, researchers should monitor reaction progress via TLC or HPLC, ensure anhydrous conditions, and use stoichiometric excess of Boc reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
